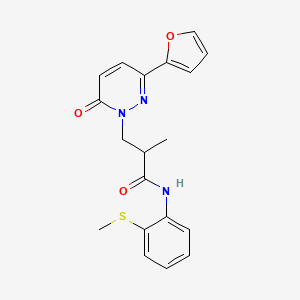

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide

Description

Properties

IUPAC Name |

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(2-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13(19(24)20-15-6-3-4-8-17(15)26-2)12-22-18(23)10-9-14(21-22)16-7-5-11-25-16/h3-11,13H,12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNHDKHKDCKVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the formation of the pyridazinone moiety. The final step involves the coupling of these intermediates with the propanamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyridazinone moiety can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the pyridazinone moiety can produce pyridazinone derivatives .

Scientific Research Applications

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s key structural distinctions from analogs include:

- Pyridazinone Substituent: A furan-2-yl group replaces bulkier substituents like benzylpiperidinyl (e.g., 6i) or chlorophenylpiperazinyl (e.g., 6h). Furan’s oxygen atom may increase polarity compared to nitrogen-containing groups .

- Amide Chain : The 2-(methylthio)phenyl group is ortho-substituted, differing from para-substituted methylthio benzyl groups in compounds like 8a .

Table 1: Structural and Physicochemical Comparison

Key Observations

Bulky substituents (e.g., benzylpiperidinyl in 6i) correlate with lower melting points compared to planar aryl groups (e.g., 6k) .

Molecular Weight and Solubility :

- The furan substituent reduces molecular weight (~430 estimated) compared to 6i (548.22) and 6h (532.25). Lower molecular weight may improve solubility, though the methylthio group’s hydrophobicity could offset this .

IR Spectroscopy: All analogs exhibit C=O stretches near 1650 cm⁻¹ (pyridazinone and amide carbonyls). The target compound likely shares this feature .

Pharmacological Implications

While pharmacological data for the target compound are absent, structural trends in analogs suggest:

- Furan vs. Piperazinyl Groups : Furan’s oxygen atom may enhance hydrogen-bonding interactions compared to piperazinyl groups in 6h , which are often associated with receptor affinity .

Biological Activity

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide , a complex organic molecule, features a furan ring, a pyridazine moiety, and a propanamide structure. This unique arrangement of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The furan and pyridazine components are known for their diverse pharmacological properties, making this compound a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 338.4 g/mol. Its structure includes:

- Furan Ring : Contributes to biological interactions.

- Pyridazine Moiety : Known for its role in various biological activities.

- Propanamide Group : Enhances solubility and bioavailability.

Biological Activity Overview

Compounds containing furan and pyridazine structures often exhibit significant biological activities, including:

- Anticancer Properties : Many derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Some compounds demonstrate effectiveness against bacterial and fungal infections.

The specific biological activities of this compound require empirical studies to elucidate its pharmacodynamics and therapeutic applications.

Anticancer Activity

A study evaluating similar compounds indicated that those with furan and pyridazine structures exhibited notable cytotoxicity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). For example, compounds with structural similarities demonstrated IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating significant antiproliferative activity .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4d | A2780 | 4.47 | Tubulin inhibition |

| 5c | MCF-7 | 25.0 | G2/M phase arrest |

| 5g | A2780/RCIS | 52.8 | Induces apoptosis |

These findings suggest that the target compound may similarly inhibit cell proliferation through mechanisms involving tubulin polymerization disruption or cell cycle arrest.

Antimicrobial Activity

Research on furan derivatives has shown that they can possess antimicrobial properties. Compounds with similar structural motifs have been documented to exhibit activity against various pathogens, including bacteria and fungi. This suggests that the target compound may also hold potential as an antimicrobial agent.

Case Studies

- Cytotoxicity Evaluation : In a study focused on pyridazine derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications in the chemical structure could significantly enhance cytotoxic effects .

- Molecular Docking Studies : Molecular docking analyses have been employed to predict the interaction of similar compounds with biological targets such as tubulin. These studies help elucidate the binding affinity and mechanism of action, providing insights into how the target compound might interact at the molecular level .

Q & A

Q. Q1. What are the critical parameters for optimizing the multi-step synthesis of this compound to achieve high purity and yield?

Answer: Synthesis involves sequential coupling of furan-2-yl, pyridazinone, and propanamide moieties. Key parameters include:

- Temperature control : Pyridazinone ring formation requires 80–100°C in aprotic solvents (e.g., DMF) to minimize side reactions .

- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling of aromatic substituents (e.g., 2-(methylthio)phenyl group) .

- Purification : Employ gradient elution in reverse-phase HPLC to isolate intermediates with >95% purity .

- Yield optimization : Stepwise yields range from 40–65%, with amide coupling steps benefiting from HATU/DIPEA activation .

Q. Q2. How can structural characterization resolve ambiguities in regiochemistry and stereochemistry?

Answer:

- X-ray crystallography : Determines absolute configuration of the pyridazinone ring and confirms the 2-methyl substituent’s orientation .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to verify furan-2-yl attachment at the pyridazinone C3 position and methylthio group placement .

- Mass spectrometry (HRMS) : Confirms molecular formula (C₁₉H₂₀N₄O₃S) and detects fragmentation patterns indicative of amide bond stability .

Q. Q3. What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to pyridazinone’s ATP-binding mimicry. Use fluorescence polarization assays with IC₅₀ calculations .

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values). The methylthio group enhances membrane penetration .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices (SI >3 preferred) .

Advanced Research Questions

Q. Q4. How does the compound interact with biological targets at the molecular level?

Answer:

- Molecular docking : Pyridazinone’s carbonyl oxygen forms hydrogen bonds with kinase active sites (e.g., EGFR T790M mutant), while the furan ring engages in π-π stacking with hydrophobic residues .

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to targets like COX-2, where the methylthio group enhances hydrophobic interactions (KD ~10⁻⁷ M) .

- Metabolic stability : Microsomal assays (human liver microsomes) reveal CYP3A4-mediated oxidation of the furan ring as a primary degradation pathway .

Q. Q5. What computational strategies predict metabolic pathways and toxicity?

Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites prone to oxidation (e.g., furan C5 position) .

- ADMET prediction : Software (e.g., SwissADME) forecasts moderate blood-brain barrier permeability (logBB = -0.5) and Ames test negativity, but alerts for hepatotoxicity due to furan metabolites .

- Molecular dynamics (MD) : Simulates binding persistence in kinase active sites over 100 ns trajectories to prioritize stable interactions .

Q. Q6. How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Substituent variation : Replace 2-(methylthio)phenyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance kinase inhibition (IC₅₀ improvement by 2–3 fold) .

- Bioisosteric replacement : Substitute furan with thiophene to reduce metabolic oxidation while retaining π-stacking capacity .

- Pro-drug strategies : Introduce ester groups at the propanamide nitrogen to improve solubility (logP reduction from 3.2 to 1.8) .

Q. Q7. What analytical methods resolve contradictions in reported solubility and stability data?

Answer:

- Dynamic light scattering (DLS) : Measures aggregation propensity in aqueous buffers (e.g., PBS pH 7.4), explaining discrepancies in solubility (reported 0.1–1.2 mg/mL) .

- Forced degradation studies : Expose to UV light, heat (40°C), and acidic/alkaline conditions. LC-MS identifies pyridazinone ring opening as a major degradation pathway under UV .

- Solid-state NMR : Differentiates polymorphic forms affecting dissolution rates (e.g., Form I vs. Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.